molecular formula C20H25N7O3 B2730953 2-(4-(3-methyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide CAS No. 898408-86-1

2-(4-(3-methyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

Cat. No. B2730953
CAS RN: 898408-86-1
M. Wt: 411.466
InChI Key: YTQKLZVFOAZSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This compound is a nitrogen-containing heterocycle, which is a common structural unit in many biologically active compounds . More than 85% of all biologically active compounds are heterocycles or comprise a heterocycle, and nitrogen heterocycles are frequently present as a backbone in their complex structures .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 411.466. Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current resources .

Scientific Research Applications

Synthesis and Biological Activity

  • A study described the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, exhibiting anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors and showed significant inhibitory activity on COX-2 selectivity with promising analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Polyamide Synthesis

  • Research on the syntheses of polyamides containing uracil and adenine through addition reactions and hydrolysis demonstrated the production of polymers with molecular weights in the range of 1000–5000. These polyamides, derived from diamines like piperazine, showed solubility in water, indicating potential for various applications (Hattori & Kinoshita, 1979).

Marine Actinobacterium Metabolites

  • A study focused on the bioactive metabolites from the marine actinobacterium Streptomyces sp., including compounds structurally related to piperazine, revealed cytotoxic activities against sperm and eggs of the sea urchin Strongylocentrotus intermedius, highlighting the marine ecosystem's potential for discovering novel bioactive compounds (Sobolevskaya et al., 2007).

Piperazine-Based Compounds

  • Another study synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine and evaluated their biological activities, demonstrating specific compounds' inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus. This research underlines the therapeutic potential of piperazine-based compounds in agriculture and virology (Xia, 2015).

properties

IUPAC Name

2-[4-[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3/c1-13-5-3-4-6-14(13)11-27-16-17(24(2)20(30)23-18(16)29)22-19(27)26-9-7-25(8-10-26)12-15(21)28/h3-6H,7-12H2,1-2H3,(H2,21,28)(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQKLZVFOAZSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2N4CCN(CC4)CC(=O)N)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[3-Methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide

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